molecular formula C17H26N6Ni-2 B13770064 Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)

Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)

Cat. No.: B13770064
M. Wt: 373.1 g/mol
InChI Key: AYILYWQFUXCKGG-UHFFFAOYSA-N
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Description

This nickel(II) complex consists of a bicyclic ligand system coordinated with acetonitrile. The ligand, 2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene, features a macrocyclic structure with four nitrogen atoms (tetrazanida) arranged in a bicyclo[12.3.1] framework, substituted with methyl groups at positions 2 and 12. The acetonitrile ligand likely occupies axial coordination sites on the nickel center, stabilizing the complex.

Properties

Molecular Formula

C17H26N6Ni-2

Molecular Weight

373.1 g/mol

IUPAC Name

acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)

InChI

InChI=1S/C15H23N5.C2H3N.Ni/c1-12-14-4-3-5-15(20-14)13(2)19-11-9-17-7-6-16-8-10-18-12;1-2-3;/h3-5,12-13H,6-11H2,1-2H3;1H3;/q-4;;+2

InChI Key

AYILYWQFUXCKGG-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC1C2=NC(=CC=C2)C([N-]CC[N-]CC[N-]CC[N-]1)C.[Ni+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) typically involves the coordination of nickel ions with a pre-synthesized macrocyclic ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The macrocyclic ligand is synthesized through a series of condensation reactions involving diamines and aldehydes, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis of the macrocyclic ligand, followed by its coordination with nickel ions in a controlled environment. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation states of nickel.

    Reduction: It can be reduced to lower oxidation states or to free nickel metal.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other nitrogen-containing compounds.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) complexes or free nickel metal.

Scientific Research Applications

Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a component in electrochemical devices.

Mechanism of Action

The mechanism of action of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel ion acts as a central catalytic site, while the macrocyclic ligand stabilizes the complex and enhances its reactivity. The compound can interact with molecular targets through coordination bonds, hydrogen bonding, and van der Waals interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene (CAS 182576-33-6)

  • Structure : Shares the bicyclo[12.3.1] backbone but lacks methyl substituents and the nickel-acetonitrile coordination. The nitrogen atoms are positioned at 3,7,12,18, differing from the target compound’s 3,6,9,12-tetrazanida arrangement .
  • Molecular Formula : C₁₄H₂₄N₄ vs. the target compound’s larger formula (including Ni²⁺ and acetonitrile).

2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene

  • Structure : Similar bicyclic framework but with nitrogen atoms at 2,6,9,13. The absence of methyl groups and metal coordination distinguishes it from the target compound .

Other Bicyclic Azabicyclo Compounds

  • Example: 2-[[5-(2-hydroxyethylamino)-2,4,8,9-tetrazabicyclo[4.3.0]nona-2,4,7,10-tetraen-3-yl]amino]ethanol (CAS 6288-95-5) Structure: Smaller bicyclo[4.3.0] system with hydroxyl and ethanolamine substituents, contrasting with the target’s larger ring and methyl/acetonitrile groups . Applications: Used in specialty chemical synthesis, emphasizing the role of substituents in directing reactivity .

Comparative Data Table

Property/Compound Target Nickel Complex 3,7,12,18-Tetraazabicyclo Compound 2,6,9,13-Tetraazabicyclo Compound
Molecular Formula C₁₆H₂₆N₆Ni (estimated; includes acetonitrile) C₁₄H₂₄N₄ C₁₄H₂₄N₄
Molecular Weight ~353.1 g/mol (calculated) 248.37 g/mol ~248.37 g/mol
Substituents 2,13-dimethyl; Ni²⁺-acetonitrile coordination None None
Nitrogen Positions 3,6,9,12 (tetrazanida) 3,7,12,18 2,6,9,13
Reported Applications Not specified (inferred: coordination chemistry studies) Hazard management Pharmaceutical intermediates

Key Research Findings and Limitations

Ligand Flexibility : The bicyclo[12.3.1] framework in all compared compounds provides rigidity, but variations in nitrogen positioning alter electronic properties, affecting metal-binding affinity .

Biological Activity

The compound Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) represents a complex coordination structure involving nickel(II) and a tetrapodal ligand framework. This article synthesizes recent findings on its biological activity, focusing on its catalytic properties and interactions within biological systems.

Structural Characteristics

The compound features a tetrapodal ligand that allows for versatile coordination with nickel ions. The nickel center can adopt different geometries—primarily square planar and octahedral—depending on the ligand's protonation state and environmental conditions. This adaptability is crucial for its biological functions, particularly in enzymatic processes.

Table 1: Coordination Modes of Nickel in Biological Systems

Coordination ModeGeometryBiological Role
Square Planar4-coordinateCommon in nickel enzymes like Ni-SOD
Octahedral6-coordinateObserved during protein-DNA interactions

Enzymatic Functions

Nickel plays a vital role in various enzymatic reactions. For instance:

  • Nickel Superoxide Dismutase (Ni-SOD) : This enzyme utilizes nickel to catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide, protecting cells from oxidative stress .
  • NikR Protein : In E. coli, the NikR protein acts as a transcriptional regulator that binds nickel and modulates gene expression related to nickel transport and metabolism . The binding of nickel induces conformational changes that are essential for its function.

Study 1: Nickel Binding in NikR

Research has demonstrated that the binding of nickel to NikR alters its conformation, enhancing DNA binding affinity. This effect is attributed to the unique electronic structure of the Ni(II)-bound protein, which influences its geometry during interactions with DNA .

Study 2: Catalytic Properties in Organic Synthesis

Nickel complexes have been extensively studied for their role as catalysts in cross-coupling reactions. These reactions are critical for synthesizing complex organic molecules. The specific ligand environment provided by acetonitrile enhances the catalytic efficiency of nickel complexes by stabilizing reactive intermediates .

Mechanistic Insights

The mechanism of action for these nickel complexes often involves:

  • Coordination Changes : The transition between square planar and octahedral geometries is crucial for facilitating various biochemical reactions.
  • Protonation Dynamics : The ligand's protonation state significantly affects the coordination mode of nickel, impacting its reactivity and interaction with biological macromolecules .

Table 2: Summary of Biological Activities

Activity TypeDescription
Enzymatic CatalysisNickel-dependent enzymes such as Ni-SOD
Gene RegulationModulation of gene expression via NikR
Organic Synthesis CatalystNickel complexes in cross-coupling reactions

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